

Technical Guide: 2-Mercaptobenzyl Alcohol (CAS 4521-31-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Mercaptobenzyl alcohol*

Cat. No.: B1360266

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Mercaptobenzyl alcohol** (CAS 4521-31-7), a versatile chemical intermediate. The information presented herein is intended to support research, development, and synthesis activities involving this compound.

Chemical and Physical Properties

2-Mercaptobenzyl alcohol, also known as (2-mercaptophenyl)methanol, is an organic compound containing both a thiol and a primary alcohol functional group. Its properties make it a useful building block in various chemical syntheses.

Table 1: Physicochemical Properties of **2-Mercaptobenzyl Alcohol**

Property	Value	Source(s)
CAS Number	4521-31-7	[1]
Molecular Formula	C ₇ H ₈ OS	[2]
Molecular Weight	140.20 g/mol	[2]
Appearance	Colorless to yellowish liquid or low melting solid	[3]
Melting Point	31-32 °C	[4] [5]
Boiling Point	94-96 °C at 0.2 mmHg; 276.5 °C at 760 mmHg	[6]
Density	1.21 g/mL at 25 °C	[4] [7]
Refractive Index (n _{20/D})	1.612	[4] [7]
Flash Point	>230 °F (>110 °C)	[4]
pKa (Predicted)	6.48 ± 0.43	[1] [6]
LogP (Predicted)	1.46760	[2]
Vapor Pressure (Predicted)	0.0±0.6 mmHg at 25°C	

Safety and Handling

2-Mercaptobenzyl alcohol is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Hazard Pictogram	GHS05	[4][5]	
Signal Word	Danger	[4][5]	
Hazard Statement	H318	Causes serious eye damage.	[4][5]
Precautionary Statement	P280	Wear eye protection/face protection.	[4][5]
Precautionary Statement	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4][5]

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
- Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors, which have a strong, unpleasant odor.[3]
- Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
[1] Recommended storage temperature is 2-8°C.[4]
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
[1]

Experimental Protocols

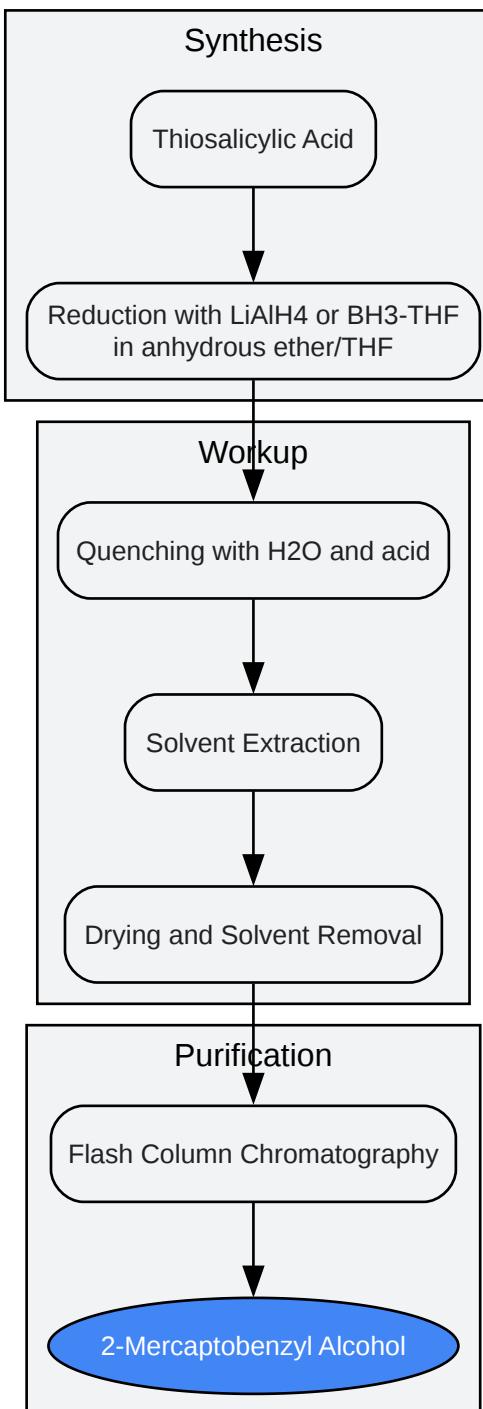
While a specific, detailed synthesis protocol for **2-mercaptophenyl alcohol** is not readily available in the searched literature, a plausible route involves the reduction of thiosalicylic acid

or its derivatives. The following is a generalized experimental protocol based on standard organic chemistry procedures for similar transformations.

3.1. Synthesis via Reduction of Thiosalicylic Acid (Generalized Protocol)

This procedure outlines the conceptual steps for the synthesis of **2-mercaptobenzyl alcohol** from thiosalicylic acid.

Materials:

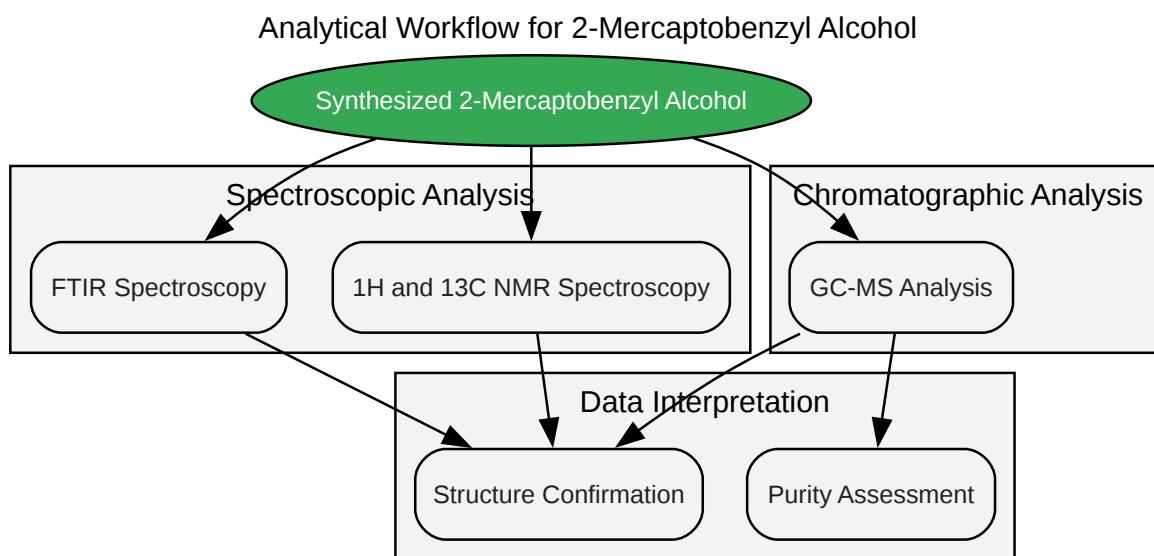

- Thiosalicylic acid
- A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH_4) or Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$))
- Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran (THF))
- Apparatus for inert atmosphere reaction (e.g., Schlenk line or nitrogen-filled glovebox)
- Standard glassware for reaction, workup, and purification
- Hydrochloric acid (HCl) or sulfuric acid (H_2SO_4) for quenching
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- Reaction Setup: Under an inert atmosphere (nitrogen or argon), a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of thiosalicylic acid in an anhydrous aprotic solvent.

- Reduction: The flask is cooled in an ice bath, and the reducing agent is added slowly and portion-wise to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.
- Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), the flask is cooled in an ice bath, and the excess reducing agent is carefully quenched by the slow, dropwise addition of water, followed by an aqueous acid solution.
- Workup: The resulting mixture is filtered to remove inorganic salts. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent.
- Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Synthesis Workflow for 2-Mercaptobenzyl Alcohol


[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow.

3.2. Analytical Characterization

The identity and purity of **2-mercaptobenzyl alcohol** can be confirmed using standard analytical techniques.

- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch (broad, \sim 3300-3400 cm^{-1}), S-H stretch (weak, \sim 2550-2600 cm^{-1}), C-O stretch (\sim 1000-1075 cm^{-1}), and aromatic C-H and C=C stretches.[8] The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a singlet for the benzylic CH_2 protons, a multiplet for the aromatic protons, a singlet for the alcohol OH proton, and a singlet for the thiol SH proton. The chemical shifts of the OH and SH protons can vary with concentration and solvent.
 - ^{13}C NMR: Signals corresponding to the benzylic carbon, and the aromatic carbons would be observed.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and to confirm its molecular weight. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[9] [10]

[Click to download full resolution via product page](#)

Caption: Analytical characterization workflow.

Applications in Research and Drug Development

2-Mercaptobenzyl alcohol serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.

4.1. Synthesis of Heterocycles

2-Aminobenzyl alcohol, a closely related compound, is used in the synthesis of quinolines and quinazolines.[11][12] **2-Mercaptobenzyl alcohol** can be expected to participate in similar cyclization reactions to form sulfur-containing heterocycles, which are scaffolds present in many biologically active molecules.

4.2. Precursor to Agrochemicals

While a detailed protocol was not found in the English literature, **2-mercaptobenzyl alcohol** is a reported precursor in the synthesis of Pyrimethanil, a broad-spectrum fungicide.[6] The synthesis likely involves the reaction of **2-mercaptobenzyl alcohol** with a suitable amine and a β -diketone or a related compound.

4.3. Potential Biological Activity of Derivatives

While **2-mercaptobenzyl alcohol** itself is not widely reported to have significant biological activity, its structural motifs are present in various pharmacologically active compounds. For instance, derivatives of 2-mercaptobenzimidazole and 2-mercaptobenzothiazole exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[5][6][13] This suggests that derivatives of **2-mercaptobenzyl alcohol** could be of interest in drug discovery programs. The thiol group can act as a nucleophile or be oxidized to form disulfide bonds, offering a handle for further chemical modification. The presence of both a thiol and an alcohol group allows for diverse derivatization strategies to explore structure-activity relationships.

Conclusion

2-Mercaptobenzyl alcohol (CAS 4521-31-7) is a valuable chemical intermediate with well-defined physicochemical properties. Its primary utility lies in its application as a building block for the synthesis of more complex molecules, including heterocycles with potential applications in the pharmaceutical and agrochemical industries. While information on its direct biological activity is limited, the pharmacological relevance of structurally related sulfur-containing heterocycles suggests that derivatives of **2-mercaptobenzyl alcohol** may be promising candidates for future drug discovery efforts. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 2-Mercaptobenzyl alcohol [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ewai-group.com [ewai-group.com]
- 11. 2-アミノベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines [organic-chemistry.org]

- 13. jddtonline.info [jddtonline.info]
- To cite this document: BenchChem. [Technical Guide: 2-Mercaptobenzyl Alcohol (CAS 4521-31-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360266#2-mercaptobenzyl-alcohol-cas-number-4521-31-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com